molecular formula C16H10N4O4 B2420300 7-methoxy-3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 2320725-14-0

7-methoxy-3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Cat. No.: B2420300
CAS No.: 2320725-14-0
M. Wt: 322.28
InChI Key: GYIJVEFGODONLH-UHFFFAOYSA-N
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Description

7-methoxy-3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a complex organic compound that features a chromenone core substituted with a methoxy group and a pyrazinyl-oxadiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves multiple steps One common approach is the cyclization of appropriate precursors under controlled conditionsThe pyrazinyl-oxadiazolyl moiety can be introduced via cyclization reactions involving pyrazine derivatives and appropriate reagents under specific conditions such as the presence of catalysts or specific solvents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups, leading to derivatives with potentially different properties .

Scientific Research Applications

7-methoxy-3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromenone derivatives and pyrazinyl-oxadiazolyl compounds. Examples include:

  • 7-methoxy-3-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
  • 7-methoxy-3-[5-(pyrimidin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Uniqueness

What sets 7-methoxy-3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one apart is its specific substitution pattern, which can confer unique biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

7-methoxy-3-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O4/c1-22-10-3-2-9-6-11(16(21)23-13(9)7-10)14-19-20-15(24-14)12-8-17-4-5-18-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIJVEFGODONLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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